molecular formula C18H10BrClN2O B2969551 6-(3-Bromophenyl)-4-(4-chlorophenyl)-2-hydroxynicotinonitrile CAS No. 478261-45-9

6-(3-Bromophenyl)-4-(4-chlorophenyl)-2-hydroxynicotinonitrile

Cat. No.: B2969551
CAS No.: 478261-45-9
M. Wt: 385.65
InChI Key: XROCBPZZJMUWHD-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-4-(4-chlorophenyl)-2-hydroxynicotinonitrile is a complex organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Bromophenyl)-4-(4-chlorophenyl)-2-hydroxynicotinonitrile typically involves multi-step organic reactions. One common method includes the bromination and chlorination of appropriate aromatic precursors followed by nitrile formation and hydroxylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The presence of bromine and chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where these atoms can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(3-Bromophenyl)-4-(4-chlorophenyl)-2-hydroxynicotinonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(3-Bromophenyl)-4-(4-chlorophenyl)-2-hydroxynicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

  • 6-(3-Bromophenyl)-4-(4-fluorophenyl)-2-hydroxynicotinonitrile
  • 6-(3-Chlorophenyl)-4-(4-bromophenyl)-2-hydroxynicotinonitrile
  • 6-(3-Iodophenyl)-4-(4-chlorophenyl)-2-hydroxynicotinonitrile

Comparison: Compared to its analogs, 6-(3-Bromophenyl)-4-(4-chlorophenyl)-2-hydroxynicotinonitrile is unique due to the specific combination of bromine and chlorine atoms, which may confer distinct chemical reactivity and biological activity. The presence of these halogens can influence the compound’s electronic properties and interactions with biological targets.

Properties

IUPAC Name

6-(3-bromophenyl)-4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClN2O/c19-13-3-1-2-12(8-13)17-9-15(16(10-21)18(23)22-17)11-4-6-14(20)7-5-11/h1-9H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROCBPZZJMUWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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